Product packaging for Hexyl cyclopropanecarboxylate(Cat. No.:CAS No. 60128-03-2)

Hexyl cyclopropanecarboxylate

Cat. No.: B031272
CAS No.: 60128-03-2
M. Wt: 170.25 g/mol
InChI Key: CHYCGNMYMRDZJE-UHFFFAOYSA-N
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Description

Hexyl cyclopropanecarboxylate is a synthetic ester of interest in various research fields, particularly in organic synthesis, fragrance chemistry, and chemical biology. Its structure, featuring a cyclopropane ring directly attached to a carbonyl group and a hexyl ester chain, makes it a valuable building block and a subject of study. In organic synthesis, it serves as a versatile intermediate for constructing more complex molecules; the strained, high-energy cyclopropane ring can undergo ring-opening reactions or act as a conformational constraint. In fragrance and flavor research, this ester is investigated for its potential olfactory properties, as compounds with similar aliphatic ester structures are known to possess fruity or green aroma notes. The hexyl chain is optimized for volatility and scent profile, making it a candidate for use in aroma chemical design. Furthermore, in chemical biology and materials science, researchers utilize this compound to study the effects of the cyclopropane moiety on lipid bilayer properties when incorporated into fatty acid analogs, or as a monomeric unit in the development of novel polymers with specific physical characteristics. Its mechanism of action is primarily defined by its role as an ester, which can be susceptible to enzymatic hydrolysis (e.g., by esterases) or act as a lipophilic group that influences the bioavailability and interaction of the core molecule with biological or synthetic systems. This reagent is provided for research purposes to facilitate the exploration of these and other innovative applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B031272 Hexyl cyclopropanecarboxylate CAS No. 60128-03-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexyl cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-8-12-10(11)9-6-7-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYCGNMYMRDZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Hexyl Cyclopropanecarboxylate and Analogous Esters

Classical and Contemporary Approaches to Cyclopropane (B1198618) Ring Formation

The construction of the cyclopropane ring is a cornerstone of organic synthesis, with applications in the creation of natural products and pharmacologically active molecules. nih.govthieme-connect.com Classical methods often rely on intramolecular nucleophilic substitution reactions. More contemporary approaches utilize transition-metal-catalyzed transformations, which provide direct and highly selective routes to a wide array of substituted cyclopropanes. nih.gov

The use of a nitrile functional group can facilitate the formation of a cyclopropane ring. One established method involves a Michael-initiated ring closure. In this approach, a nucleophile, such as an arylacetonitrile, attacks an α,β-unsaturated nitrile (an α-bromoenitrile), followed by an intramolecular cyclization to form a dinitrile-substituted cyclopropane. nih.govrsc.org This tandem reaction is often promoted by a base, such as cesium carbonate, under mild conditions. nih.gov

Another classical route, first detailed in a 1944 Organic Syntheses procedure, begins with the reaction of 1-bromo-3-chloropropane (B140262) with a metal cyanide to produce 4-chlorobutyronitrile. organicchemistrytutor.comgoogle.com The subsequent cyclization of 4-chlorobutyronitrile, typically using a strong base like sodium amide, yields cyclopropyl (B3062369) cyanide (cyclopropanecarbonitrile). google.com The nitrile group in the resulting cyclopropanecarbonitrile (B140667) can then be hydrolyzed under acidic conditions to afford cyclopropanecarboxylic acid, which can be esterified to produce the desired hexyl ester. google.comyoutube.com

A tandem process involving the reaction of δ-silyl-γ,δ-epoxypentanenitrile derivatives with a base can also generate a cyclopropane derivative through epoxy nitrile cyclization. researchgate.netnih.gov This intermediate can then undergo further rearrangements. researchgate.netnih.gov

The malonic ester synthesis is a versatile and widely taught method for preparing carboxylic acids. wikipedia.orgorganicchemistrytutor.com A variation of this synthesis, known as the Perkin alicyclic synthesis, is particularly well-suited for creating cyclic compounds, including cyclopropanecarboxylic acid derivatives. wikipedia.org

The process typically starts with diethyl malonate. The carbon alpha to the two carbonyl groups is acidic and can be deprotonated by a moderately strong base, such as sodium ethoxide, to form a stabilized enolate. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com This nucleophilic enolate is then reacted with a dihalide, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane. The reaction proceeds via a double SN2 substitution: the enolate first displaces one halide, and then the newly formed intermediate undergoes an intramolecular SN2 reaction to close the ring, forming a diethyl cyclopropane-1,1-dicarboxylate. youtube.com

Following the cyclization, the diester is hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base. youtube.comorganicchemistrytutor.com Upon heating, this geminal diacid readily undergoes decarboxylation to yield cyclopropanecarboxylic acid. youtube.comwikipedia.org The final step is a standard esterification reaction with hexanol to produce hexyl cyclopropanecarboxylate (B1236923).

The direct addition of a single carbon atom to a carbon-carbon double bond is one of the most efficient methods for constructing a cyclopropane ring. This is typically achieved through the reaction of an alkene with a carbene or a carbenoid species. Transition metal catalysis plays a pivotal role in modern cyclopropanation reactions, enabling high levels of efficiency and stereoselectivity. nih.gov

Copper catalysts have a long history in promoting carbene transfer reactions from diazo compounds to alkenes. wikipedia.org Copper-based systems, including copper(I) and copper(II) complexes, effectively catalyze the decomposition of diazoesters, such as ethyl diazoacetate (EDA), to generate a copper-carbene intermediate. nih.govsioc.ac.cnresearchgate.net This intermediate then reacts with an alkene to form the cyclopropane ring. researchgate.net

The reaction can be performed with a variety of copper sources, including copper-plated iron nanoparticles (Cu@FeNPs), which offer the advantage of being magnetically recoverable and reusable. thieme-connect.com The use of chiral ligands, such as chiral bi-side arm bisoxazolines, in conjunction with copper(I) complexes, has enabled the development of highly enantioselective cyclopropanation reactions, affording optically active 1,1-cyclopropane diesters in good yields and with excellent enantioselectivities. sioc.ac.cn

Below is a table summarizing representative results for copper-catalyzed cyclopropanation.

Alkene SubstrateDiazo CompoundCatalyst SystemYield (%)ee (%)Reference
(E)-1-phenylpropeneDimethyl diazomalonateCu(CH3CN)4PF6 / L39592 sioc.ac.cn
(Z)-1-phenylpropeneDimethyl diazomalonateCu(CH3CN)4PF6 / L38593 sioc.ac.cn
IndeneDimethyl diazomalonateCu(CH3CN)4PF6 / L38895 sioc.ac.cn
4-VinylanisoleBenzyl (B1604629) diazoacetateCu@FeNPs76N/A thieme-connect.com

The Simmons-Smith reaction is a classic, reliable method for cyclopropanation that utilizes an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple (ICH₂ZnI). wikipedia.orgnih.gov This reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.org For example, a cis-alkene will yield a cis-substituted cyclopropane.

A key feature of the Simmons-Smith reaction is its utility with alkenes containing hydroxyl groups. The zinc carbenoid can coordinate to the oxygen atom of an allylic alcohol, directing the methylene (B1212753) transfer to the syn face of the double bond, which provides a high degree of diastereoselectivity. nih.govacs.org Modifications of the original procedure, such as the Furukawa modification which uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, can enhance reactivity. wikipedia.org This method is compatible with a wide range of functional groups and is particularly effective for converting electron-rich olefins like enol ethers into their corresponding cyclopropanes. wikipedia.orgnih.gov The reaction of an appropriate hexenyl ester under Simmons-Smith conditions would directly yield a precursor to hexyl cyclopropanecarboxylate.

Dirhodium(II) carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are exceptionally effective catalysts for the decomposition of diazo compounds and subsequent cyclopropanation of alkenes. wikipedia.orgrsc.org The reaction mechanism is believed to involve the formation of a rhodium-carbene intermediate, which then transfers the carbene moiety to the alkene in a concerted fashion. wikipedia.orgnih.gov

This methodology is applicable to a broad scope of alkenes, including electron-rich, neutral, and even electron-deficient ones. wikipedia.orgnih.gov The choice of the rhodium catalyst's ligands is crucial for controlling the stereoselectivity of the reaction. Chiral rhodium catalysts, such as Rh₂(S-DOSP)₄, have been developed to achieve high levels of enantioselectivity, making this a powerful tool for asymmetric synthesis. wikipedia.orgnih.gov The reaction of an alkene with hexyl diazoacetate, or the reaction of a hexene with a simpler diazoester followed by transesterification, would provide access to the target compound.

The table below presents data from studies on rhodium-catalyzed cyclopropanation reactions.

Alkene SubstrateDiazo CompoundCatalystYield (%)dree (%)Reference
Ethyl acrylateMethyl p-tolyldiazoacetateRh₂(S-DOSP)₄59>97:377 nih.gov
StyreneEthyl diazoacetateRh₂(S-DOSP)₄--High wikipedia.orgnih.gov
1-HexeneEthyl diazoacetateRh₂(OAc)₄--N/A wikipedia.org

Cyclopropanation of Alkenes and Dienes

Palladium-Catalyzed α-Arylation of Reformatsky Reagents

A significant advancement in the synthesis of 1,1-disubstituted cyclopropanecarboxylates involves the palladium-catalyzed α-arylation of Reformatsky reagents. This method provides a mild and efficient route to introduce aryl groups at the α-position of cyclopropanecarboxylate esters. The reaction typically employs a palladium catalyst, such as Pd(dba)2, in conjunction with a suitable ligand, like Q-Phos, to couple a cyclopropyl Reformatsky reagent with an aryl or heteroaryl halide.

The Reformatsky reagents are organozinc compounds prepared from α-bromo cyclopropanecarboxylates and zinc metal. A key advantage of this methodology is its exceptional functional group tolerance, allowing for the presence of sensitive functionalities that might not be compatible with harsher reaction conditions. The reactions are often carried out at room temperature, which further contributes to the mildness of the process. This approach has been shown to be effective for a broad range of aryl and heteroaryl halides, providing the corresponding α-arylated cyclopropanecarboxylate esters in good to excellent yields.

Table 1: Scope of Palladium-Catalyzed α-Arylation of a Cyclopropyl Reformatsky Reagent

EntryAryl HalideProductYield (%)
14-BromobenzonitrileEthyl 1-(4-cyanophenyl)cyclopropanecarboxylate95
24-BromoacetophenoneEthyl 1-(4-acetylphenyl)cyclopropanecarboxylate92
33-BromopyridineEthyl 1-(pyridin-3-yl)cyclopropanecarboxylate85
41-Bromo-4-fluorobenzeneEthyl 1-(4-fluorophenyl)cyclopropanecarboxylate98
52-BromothiopheneEthyl 1-(thiophen-2-yl)cyclopropanecarboxylate88
Reaction Conditions: Ethyl 1-bromocyclopropanecarboxylate, Zn, Pd(dba)2, Q-Phos, THF, room temperature.
Intramolecular Nickel-Catalyzed Cross-Electrophile Coupling

The construction of the cyclopropane ring can be efficiently achieved through intramolecular nickel-catalyzed cross-electrophile coupling reactions. This methodology is particularly useful for the synthesis of alkyl-substituted cyclopropanes from acyclic precursors such as 1,3-diols or their corresponding dimesylates. wikipedia.org The reaction typically involves a low-valent nickel catalyst, which facilitates the reductive coupling of two electrophilic carbon centers.

In a common approach, a 1,3-dimesylate is treated with a nickel catalyst and a reducing agent, such as a Grignard reagent. The proposed mechanism involves the in-situ formation of a 1,3-diiodide intermediate. The nickel catalyst then engages in a halogen atom transfer to generate a radical intermediate, which subsequently undergoes a radical rebound and an intramolecular SN2-type reaction to form the cyclopropane ring. wikipedia.org This method is tolerant of a variety of functional groups and can be used to synthesize mono- and disubstituted cyclopropanes. wikipedia.org

Table 2: Substrate Scope for Intramolecular Nickel-Catalyzed Cyclopropanation

EntrySubstrateProductYield (%)
11,3-Bis((methylsulfonyl)oxy)butaneMethylcyclopropane78
21-Phenyl-1,3-bis((methylsulfonyl)oxy)propanePhenylcyclopropane85
31,3-Bis((methylsulfonyl)oxy)-1,3-diphenylpropane1,2-Diphenylcyclopropane72 (trans)
4(4S)-4-((Methylsulfonyl)oxy)-1-phenylpentan-2-yl methanesulfonate(1S,2R)-1-Methyl-2-phenylcyclopropane81
Reaction Conditions: Substrate, NiCl2(dme), 4,4'-di-tert-butyl-2,2'-bipyridine, MeMgBr, THF/NMP, 0 °C to rt.
Bi-Complex Catalysis for Olefin Cyclopropanation

A novel and environmentally benign approach to cyclopropanation involves the use of low-valent bismuth complexes as catalysts. This method utilizes visible light photocatalysis to promote the cyclopropanation of olefins with diiodomethane. The catalytic cycle is believed to involve several unique organometallic steps with bismuth.

The proposed mechanism initiates with the oxidative addition of a Bi(I) complex to diiodomethane, forming a Bi(III)-CH2I species. Light-induced homolysis of the Bi-C bond generates an iodomethyl radical, which then adds to the olefin. Subsequent iodine atom abstraction and ring-closing lead to the cyclopropane product. The Bi(III) species is then reduced back to the active Bi(I) catalyst to complete the cycle. This method is notable for its mild reaction conditions, proceeding at room temperature under blue LED irradiation, and its tolerance of a range of functional groups.

Annulation Processes for 1,1-Disubstituted Cyclopropanes

Annulation reactions involving donor-acceptor (D-A) cyclopropanes provide a versatile strategy for the construction of various carbocyclic and heterocyclic ring systems. nih.govacs.orgacs.orgnih.govumn.edunih.govdntb.gov.ua In the context of synthesizing 1,1-disubstituted cyclopropanes, these reactions can be designed to incorporate the cyclopropane moiety into a larger framework. Donor-acceptor cyclopropanes, typically substituted with an electron-donating group and two electron-withdrawing groups (such as esters), are activated by a Lewis acid. acs.orgacs.orgnih.govumn.edu

The Lewis acid coordinates to the acceptor groups, facilitating the cleavage of a distal cyclopropane bond to form a zwitterionic intermediate. This intermediate can then be trapped by a suitable reaction partner in a cycloaddition process. For instance, a [3+2] annulation with an aldehyde or an ynamide can lead to the formation of a five-membered ring fused to the original cyclopropane, which itself remains 1,1-disubstituted with the ester groups. acs.orgnih.gov The choice of Lewis acid and reaction conditions can influence the stereochemical outcome of the reaction.

Table 3: Lewis Acid-Catalyzed [3+2] Annulation of a Donor-Acceptor Cyclopropane

EntryDipolarophileLewis AcidProductYield (%)Diastereomeric Ratio
1BenzaldehydeAlCl32,5-Disubstituted tetrahydrofuran (B95107)95>95:5
24-NitrobenzaldehydeAlCl32-(4-Nitrophenyl)-5-phenyltetrahydrofuran98>95:5
3CinnamaldehydeAlCl32-Phenyl-5-styryltetrahydrofuran85>95:5
4N-Tosyl-1-propyn-1-amineSc(OTf)32,3-Disubstituted cyclopentenone precursor88-
Reaction Conditions: Diethyl 2-phenylcyclopropane-1,1-dicarboxylate, dipolarophile, Lewis acid, CH2Cl2, rt.

Cyclobutyl-to-Cyclopropylcarbinyl Cation Rearrangements

Cationic rearrangement reactions provide an alternative pathway to access the cyclopropane scaffold. The interconversion between cyclobutyl, cyclopropylcarbinyl, and homoallyl cations is a well-studied phenomenon in physical organic chemistry. Under acidic conditions, the solvolysis of a cyclobutanol (B46151) or a cyclopropylcarbinol can lead to the formation of a carbocation that undergoes rearrangement to form a thermodynamically more stable species.

The strain in the cyclobutyl ring can drive the rearrangement to a cyclopropylcarbinyl cation, which can then be trapped by a nucleophile to yield a cyclopropane-containing product. The distribution of products is highly dependent on the substitution pattern of the starting material and the reaction conditions. While not always a high-yielding synthetic route for a specific isomer, understanding these rearrangement pathways is crucial for predicting and controlling the outcome of reactions involving these strained ring systems.

Esterification and Functional Group Introduction Strategies

Direct Esterification Techniques

The final step in the synthesis of this compound is the formation of the ester bond. Direct esterification, particularly the Fischer-Speier esterification, is a common and straightforward method for this transformation. organic-chemistry.orgyoutube.comlibretexts.orgpatsnap.commdpi.com This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. organic-chemistry.orgyoutube.comlibretexts.orgpatsnap.commdpi.com

In the synthesis of this compound, cyclopropanecarboxylic acid is heated with 1-hexanol (B41254) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water that is formed during the reaction, for example, by azeotropic distillation with a Dean-Stark apparatus. Lewis acids such as hafnium(IV) or zirconium(IV) salts have also been reported to be effective catalysts for direct esterification. wikipedia.org

Table 4: Catalysts for the Direct Esterification of Cyclopropanecarboxylic Acid with 1-Hexanol

EntryCatalystReaction ConditionsYield (%)
1H2SO4 (conc.)Reflux, Dean-Stark85
2p-Toluenesulfonic acidToluene (B28343), reflux90
3Hafnium(IV) chloride1-Hexanol (solvent), 120 °C92
4Zirconium(IV) chloride1-Hexanol (solvent), 120 °C91
Reaction Conditions: Cyclopropanecarboxylic acid (1 eq.), 1-Hexanol (1.5-2 eq.), catalyst.

Alcoholysis of Cyclopropanecarbonitriles and Carboxylic Acids

A primary and straightforward route to this compound is through the esterification of cyclopropanecarboxylic acid. This process involves reacting cyclopropanecarboxylic acid with hexanol, typically in the presence of an acidic catalyst. The reaction can be performed at temperatures ranging from 20°C to 200°C. google.com To enhance the reaction's efficiency, solvents that form a constant boiling mixture (azeotrope) with the water byproduct, such as toluene or xylene, can be used to drive the reaction to completion by removing water. google.com

The necessary precursor, cyclopropanecarboxylic acid, can itself be synthesized through a multi-step process starting from 1-bromo-3-chloropropane. This is converted to 4-chlorobutyronitrile, which is then cyclized to form cyclopropanenitrile (also known as cyclopropyl cyanide). google.comorgsyn.org The final step is the hydrolysis of the nitrile group in cyclopropanenitrile to yield cyclopropanecarboxylic acid. google.comorgsyn.org This hydrolysis is often conducted under acidic conditions, for instance, with sulfuric acid. youtube.com

Stereocontrolled Functionalization during Synthesis

Achieving specific stereoisomers of cyclopropane derivatives is a key challenge in their synthesis. Stereocontrol can be exerted during the cyclopropanation step, often by using existing functional groups on the starting material to direct the approach of the reagents. This is known as substrate-directed control.

A powerful example is the diastereoselective cyclopropanation of allylic alcohols (compounds with a hydroxyl group adjacent to a double bond). The hydroxyl group can coordinate to the metal-based cyclopropanating reagent (like a halomethylzinc reagent), directing the delivery of the methylene group to the same face of the double bond as the hydroxyl group. unl.pt This method results in high diastereoselectivity, producing predominantly the syn isomer. unl.pt This principle is effective for both acyclic and cyclic allylic alcohols. unl.pt

Asymmetric Synthesis of Cyclopropanecarboxylate Esters

Asymmetric synthesis aims to produce chiral molecules, which are non-superimposable mirror images of each other (enantiomers), in an unequal mixture. For cyclopropanecarboxylate esters, this means creating the cyclopropane ring with a specific spatial orientation, leading to optically active products.

Enantioselective Cyclopropanation Reactions

Enantioselective cyclopropanation involves the reaction of an alkene with a carbene source, guided by a chiral catalyst. Transition metals like cobalt, copper, and rhodium are frequently used for this purpose. organic-chemistry.orgsioc.ac.cnresearchgate.net

For instance, cobalt(II) complexes of D₂-symmetric chiral amidoporphyrins have proven effective in catalyzing the asymmetric cyclopropanation of various alkenes with diazoacetates. organic-chemistry.orgnih.gov This metalloradical catalysis approach allows for the synthesis of chiral cyclopropanes with high yields and excellent levels of both diastereoselectivity and enantioselectivity. organic-chemistry.orgnih.gov Similarly, chiral copper catalysts are used in cyclopropanation-rearrangement processes to construct complex chiral molecules with excellent enantioselectivity (91–99% ee). sioc.ac.cn These catalytic systems provide a direct route to enantioenriched cyclopropane building blocks.

Diastereoselective Synthesis Approaches

Diastereoselective synthesis creates a preference for one diastereomer over others in molecules with multiple stereocenters. This is often achieved by using a chiral auxiliary—a temporary chiral group that is attached to the starting material to direct the stereochemical outcome of a reaction and is later removed.

One approach involves a three-step sequence of aldol (B89426) reaction, cyclopropanation, and retro-aldol reaction. nih.govrsc.org An α,β-unsaturated aldehyde reacts with a chiral auxiliary to form an aldol product. The hydroxyl group in this product then directs a subsequent cyclopropanation reaction, creating the cyclopropane ring with high diastereoselectivity. nih.govrsc.org Finally, the removal of the chiral auxiliary yields an enantiopure cyclopropane derivative. nih.govrsc.org Another strategy is the cyclopropanation of electron-poor dienes using sulfur ylides, which can proceed with high regio- and trans-diastereoselectivity. organic-chemistry.org

Resolution of Racemic Mixtures (e.g., Enzymatic Hydrolysis)

An alternative to direct asymmetric synthesis is the resolution of a racemic mixture (a 50:50 mix of enantiomers). Kinetic resolution involves a reaction where one enantiomer reacts faster than the other, allowing for their separation. Enzymatic resolution, which uses enzymes as catalysts, is a highly effective method for this purpose.

Lipases are commonly used enzymes that can selectively hydrolyze one enantiomer of a racemic ester. For example, lipase (B570770) from Candida antarctica can be used to resolve racemic cyclopropane carboxylic acid esters. google.com The enzyme selectively acts on one enantiomer, converting it to the carboxylic acid, while leaving the other enantiomer as the unreacted ester. This allows for the separation of the optically active ester and the corresponding optically active acid. google.comnih.gov The efficiency of such resolutions is often high, providing access to both enantiomers in high enantiomeric purity. nih.gov

Below is a table summarizing various enzymes and conditions used for the kinetic resolution of esters.

Enzyme SourceSubstrate TypeAcylating Agent / MediumKey Finding
Candida antarctica LipaseRacemic cyclopropane carboxylic acid esterOrganic solvent with ammoniaPerforms amination and optical resolution. google.com
Candida rugosa Lipase (MY isoform)1-(isopropylamine)-3-phenoxy-2-propanolIsopropenyl acetate (B1210297) in Toluene/[EMIM][BF₄]Favorable system for kinetic resolution with a high enantioselectivity value (E-value) of 67.45. mdpi.com
Lipoprotein Lipase from Burkholderia sp.α-Sulfinyl estersPhosphate bufferProvides both unreacted ester and the corresponding acid in high yields and enantiomeric ratios. nih.gov
Burkholderia cepacia Lipase(R,S)-mandelateDiisopropyl ether with vinyl laurateUsed for stereoselective acylation in a dynamic kinetic resolution process. nih.gov
Amano PS Lipase (Burkholderia cepacia)Racemic aryl carboxylic acid esterPhosphate buffer (pH 7.0)Effective for enzymatic hydrolysis, yielding acids with 93–100% ee. mdpi.com

Optimization of Synthetic Pathways and Reaction Conditions

To maximize the efficiency, yield, and selectivity of the synthesis of cyclopropanecarboxylate esters, careful optimization of reaction conditions is essential. This involves systematically varying parameters such as temperature, solvent, catalyst type and loading, and reaction time.

Factorial design experiments are a powerful tool for this optimization. For the enzymatic synthesis of aroma esters, parameters like acid excess, temperature, vacuum, and time can be varied to significantly increase conversion rates. rsc.org For example, optimizing these factors in a solvent-free system for the synthesis of cinnamyl butyrate (B1204436) increased the isolated yield from 49.4% to 94.3%. rsc.org The application of a vacuum is particularly useful in esterification reactions to remove the water byproduct and shift the equilibrium towards the product. rsc.org

In catalytic cyclopropanation reactions, the choice of solvent, catalyst, and ligand is critical. The performance of a dehaloperoxidase enzyme variant for the cyclopropanation of vinyl esters was significantly improved by changing the cosolvent from ethanol (B145695) to methanol, which increased the reaction yield from 35% to 80% without affecting the excellent stereoselectivity. wpmucdn.com Further optimization showed that the catalyst loading could be reduced tenfold while still achieving over 1000 turnovers, highlighting the efficiency of the optimized system. wpmucdn.com

The table below illustrates the effect of optimizing various reaction parameters on the outcome of a representative cyclopropanation reaction.

Parameter VariedInitial ConditionOptimized ConditionOutcomeReference
Cosolvent 5% (v/v) ethanol10% (v/v) methanolYield increased from 35% to 80% with no loss of stereoselectivity. wpmucdn.com
Catalyst Various Co(II) complexes[Co(P1)]Provided the best combination of yield and enantioselectivity for asymmetric cyclopropanation. organic-chemistry.org
Catalyst Loading 1 mol %0.1 mol %Maintained high conversion (>1000 turnovers) after other conditions were optimized. wpmucdn.com
Activation No ultrasonic activationUltrasonic activationSignificantly enhanced reaction efficiency and prevented side reactions in samarium-promoted cyclopropanation. organic-chemistry.org

Yield Enhancement Strategies

Maximizing the yield of the desired cyclopropane ester is a critical aspect of process optimization. Several strategies have been developed to enhance the efficiency and selectivity of these reactions.

Catalyst and Ligand Design: In transition metal-catalyzed reactions, the choice of metal and the structure of the ligands coordinated to it have a profound impact on reactivity and selectivity. For rhodium-catalyzed cyclopropanations, using sterically demanding ligands like triphenylacetate (TPA) can suppress side reactions such as β-hydride elimination, thereby increasing the yield of the cyclopropane product. nih.gov

Optimization of Reaction Conditions: Systematically adjusting parameters such as temperature, solvent, and reactant stoichiometry is crucial. For example, in some rhodium-catalyzed systems, using the alkene as the limiting reagent and the diazo compound in excess can lead to yields between 80-100%. nih.gov In other cases, optimizing the concentration of the catalyst and substrates, as well as the reaction time and pH, can significantly increase product formation. gaacademy.org

Biocatalysis and Protein Engineering: A powerful modern approach to yield enhancement involves the use of enzymes as catalysts. Heme proteins, such as myoglobin (B1173299) and cytochrome P450 variants, have been engineered to catalyze cyclopropanation with remarkable efficiency and selectivity. caltech.eduacs.orgcaltech.edu Through directed evolution and site-directed mutagenesis, researchers can fine-tune the enzyme's active site to improve its performance. For example, substituting specific amino acid residues can eliminate inactivation pathways, leading to a more robust catalyst with a higher total turnover number (TTN). nih.gov Identifying and replacing nucleophilic residues that can be detrimentally modified by the carbene precursor has been shown to more than double the catalyst's performance. nih.gov

Table 2: Example of Yield Enhancement via Protein Engineering in P450-Catalyzed Cyclopropanation
Enzyme VariantKey Mutation(s)Effect on PerformanceReference
P450BM3-CIST268AConverts an inactive variant into a competent cyclopropanation catalyst. caltech.edu
Engineered P450Substitution of nucleophilic residuesLeads to a more than twofold improvement in total turnover number (TTN). nih.gov
Mb(H64V,V68A)Active site mutationsAchieves high yields (up to 99%) and high stereoselectivity (>99% de, >99% ee). nih.gov

Green Chemistry Principles in Cyclopropanecarboxylate Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. Several of these principles are highly relevant to the synthesis of cyclopropanes. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Catalytic methods, such as those employing rhodium, cobalt, or enzymes, are preferred over the classic Simmons-Smith reaction, which uses a stoichiometric amount of zinc. researchgate.netnih.gov Catalysts reduce waste by being effective in small amounts and allowing for multiple reaction turnovers.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Cyclopropanation by carbene addition to an alkene is an example of a highly atom-economical reaction, as it is an addition reaction where all atoms of the reactants are incorporated into the product.

Safer Solvents and Conditions: A key goal of green chemistry is to minimize or eliminate the use of hazardous solvents. Biocatalytic cyclopropanations are particularly advantageous as they are often performed in aqueous media under mild temperature and pressure conditions. acs.orggaacademy.org Furthermore, research into solvent-free reaction conditions, such as mechanochemical methods (ball-milling) for the Simmons-Smith reaction, represents a significant step toward greener synthesis. ucl.ac.uk

Biocatalysis: Enzymes offer a green alternative to traditional chemical catalysts. They are biodegradable, operate under mild conditions, and can provide exquisite chemo-, regio-, and stereoselectivity, which minimizes the formation of byproducts and simplifies purification. nsf.govnih.gov The development of engineered heme proteins for cyclopropanation is a prime example of applying this principle to create efficient and sustainable synthetic routes. acs.orgcaltech.edu

Table 3: Application of Green Chemistry Principles in Cyclopropanation
Green Chemistry PrincipleApplication in Cyclopropanation SynthesisExample
CatalysisUsing small amounts of a catalyst instead of stoichiometric reagents.Rhodium-catalyzed reaction with diazoacetates vs. stoichiometric Simmons-Smith reaction. wikipedia.orgresearchgate.net
Atom EconomyAddition reactions that incorporate all reactants into the product.Direct carbene addition to an alkene. researchgate.net
Safer SolventsReplacing hazardous organic solvents with water or minimizing solvent use.Biocatalytic cyclopropanation in aqueous buffer; mechanochemical (solvent-free) Simmons-Smith reaction. acs.orgucl.ac.uk
Design for Energy EfficiencyConducting reactions at ambient temperature and pressure.Enzymatic reactions that proceed efficiently at or near room temperature. gaacademy.org

Advanced Spectroscopic and Structural Characterization of Hexyl Cyclopropanecarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of each atom within the Hexyl Cyclopropanecarboxylate (B1236923) molecule.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

In the ¹H NMR spectrum of Hexyl Cyclopropanecarboxylate, each unique proton environment generates a distinct signal. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons. Electron-withdrawing groups, such as the ester oxygen, cause nearby protons to be "deshielded" and appear at a higher chemical shift (downfield).

The protons of the hexyl chain and the cyclopropyl (B3062369) ring can be distinguished based on their characteristic chemical shifts and splitting patterns (multiplicity). The methylene (B1212753) protons adjacent to the ester oxygen (O-CH₂) are the most deshielded in the hexyl chain and are expected to appear as a triplet around 4.0 ppm. The protons on the cyclopropane (B1198618) ring appear in the upfield region, typically between 0.8 and 1.6 ppm, due to the ring's unique electronic structure. The methine proton of the cyclopropyl group attached to the carbonyl is shifted slightly downfield compared to the methylene protons of the ring.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Cyclopropyl-CH₂0.85 - 0.95Multiplet-
Cyclopropyl-CH1.55 - 1.65Multiplet-
Hexyl-CH₃0.88 - 0.92Triplet~ 7.0
Hexyl-(CH₂)₃-1.28 - 1.40Multiplet-
Hexyl-CH₂-CH₂O1.60 - 1.70Quintet~ 7.0
Hexyl-CH₂O4.05 - 4.10Triplet~ 6.7

¹³C NMR Spectroscopic Analysis and Carbonyl Resonance

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. A key feature in the ¹³C NMR spectrum of this compound is the carbonyl carbon (C=O) of the ester group. Due to the strong deshielding effect of the double-bonded oxygen, this carbon resonates significantly downfield. The expected chemical shift for the carbonyl carbon in an ester is typically in the range of 170-175 ppm. The carbons of the hexyl chain appear in the upfield region, generally between 14 and 65 ppm, while the cyclopropyl carbons are found at even higher fields, between approximately 8 and 16 ppm.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~ 174.5
Hexyl-CH₂O~ 64.8
Hexyl-CH₂~ 31.5
Hexyl-CH₂~ 28.6
Hexyl-CH₂~ 25.6
Hexyl-CH₂~ 22.6
Hexyl-CH₃~ 14.0
Cyclopropyl-CH~ 15.5
Cyclopropyl-CH₂~ 8.5

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and confirming the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.comyoutube.com For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons. For example, the triplet at ~4.07 ppm (O-CH₂) would show a correlation to the quintet at ~1.65 ppm, which in turn would correlate with the next methylene group in the hexyl chain. This allows for the sequential assignment of all the protons in the hexyl chain. Similarly, correlations between the methine and methylene protons of the cyclopropyl ring would be observed.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. youtube.com For instance, the proton signal at ~4.07 ppm would show a cross-peak with the carbon signal at ~64.8 ppm, confirming this carbon as the one bonded to the ester oxygen.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. chemguide.co.uk

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. nih.govmdpi.com The molecular formula of this compound is C₁₀H₁₈O₂. HRMS can distinguish this from other molecules with the same nominal mass but different elemental formulas, thus confirming the molecular formula with high confidence.

Data Table: HRMS Data for this compound

Molecular Formula Calculated Exact Mass Ion Type Expected m/z
C₁₀H₁₈O₂170.1307[M+H]⁺171.1380
C₁₀H₁₈O₂170.1307[M+Na]⁺193.1199

Fragmentation Pattern Analysis for Structural Features

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. libretexts.org For this compound, characteristic fragmentation pathways would involve the ester functional group.

Common fragmentation patterns for esters include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A specific rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Key expected fragments for this compound would include the loss of the hexoxy group or the entire hexyl chain, and cleavage of the cyclopropyl ring. The analysis of these fragments helps to piece together the original structure.

Interactive Data Table: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Ion Fragment Structure
170[C₁₀H₁₈O₂]⁺Molecular Ion (M⁺)
85[C₅H₅O]⁺Loss of hexyloxy radical (•OC₆H₁₃)
84[C₆H₁₂]⁺Loss of cyclopropanecarboxylic acid via McLafferty rearrangement
69[C₄H₅O]⁺Cyclopropanecarbonyl cation
41[C₃H₅]⁺Cyclopropyl cation

Electrospray Ionization (ESI) and Other Ionization Methods

Electrospray Ionization (ESI) is a soft ionization technique that would typically generate the protonated molecule, [M+H]⁺, for this compound in positive ion mode. Other adducts, such as with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺, may also be observed depending on the solvent system used.

Tandem mass spectrometry (MS/MS) of the protonated molecular ion would induce fragmentation, providing structural information. The fragmentation of esters is well-characterized and typically proceeds through several key pathways. For this compound (Molecular Weight: 170.26 g/mol ), the following fragmentation patterns are anticipated:

McLafferty Rearrangement: This is a common fragmentation pathway for esters with a sufficiently long alkyl chain containing a γ-hydrogen. It involves the transfer of a hydrogen atom from the hexyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (hexene). This would result in a prominent radical cation.

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is also a primary fragmentation route. This can result in the loss of the hexyloxy radical (•O-C₆H₁₃) or the hexyl radical (•C₆H₁₃).

Cleavage of the Cyclopropyl Ring: The strained cyclopropane ring can also undergo fragmentation, although this is often less favored than cleavages associated with the ester group.

The predicted major fragments in the ESI-MS/MS spectrum are summarized in the table below.

Table 1: Predicted ESI-MS/MS Fragmentation of this compound [M+H]⁺

Predicted m/zProposed Fragment IonFragmentation Pathway
171.14[C₁₀H₁₉O₂]⁺Protonated Molecule [M+H]⁺
87.04[C₄H₇O₂]⁺McLafferty Rearrangement (Loss of C₆H₁₂)
69.03[C₄H₅O]⁺α-Cleavage (Loss of C₆H₁₃OH)
85.13[C₆H₁₃]⁺Cleavage of C(O)-O bond (Charge retention on alkyl group)

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides detailed information about the functional groups present in a molecule. For this compound, the IR and Raman spectra would be dominated by the characteristic vibrations of the ester and cyclopropane moieties.

The vibrational spectrum arises from various stretching and bending motions of the chemical bonds.

Cyclopropane Ring: The cyclopropane ring has unique vibrational modes due to its strained, triangular structure. The C-H stretching vibrations of the CH₂ groups in the ring typically appear at a high wavenumber, often above 3000 cm⁻¹ docbrown.info. The ring also exhibits characteristic "breathing" or deformation modes at lower frequencies cdnsciencepub.com.

Ester Group: The ester functionality is characterized by a strong C=O stretching vibration and two C-O stretching vibrations .

Hexyl Group: The hexyl chain will show characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹, as well as CH₂ bending (scissoring, rocking) and C-C stretching vibrations.

The carbonyl (C=O) stretching frequency is one of the most intense and diagnostic absorption bands in the IR spectrum of an ester. For saturated aliphatic esters, this band typically appears in the range of 1735-1750 cm⁻¹ . The position of this band can be influenced by electronic and steric effects. In this compound, the cyclopropyl group, with its partial double-bond character, may slightly influence the electronic environment of the carbonyl group, but a significant shift from the typical aliphatic ester range is not expected.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

Table 2: Predicted IR and Raman Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H StretchCyclopropane Ring~3080 - 3000MediumMedium
C-H Stretch (asymmetric)Alkyl CH₂~2925StrongStrong
C-H Stretch (symmetric)Alkyl CH₂~2855StrongStrong
C=O StretchEster~1740Very StrongMedium
CH₂ ScissoringAlkyl & Cyclopropane~1465MediumMedium
C-O StretchEster (C-O-C)~1300 - 1150StrongWeak
Cyclopropane Ring DeformationCyclopropane Ring~1020MediumStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The parts of a molecule that absorb UV or visible light are known as chromophores.

The primary chromophore in this compound is the ester carbonyl group (C=O). Saturated, non-conjugated esters exhibit two main types of electronic transitions:

n → π* Transition: This involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to the anti-bonding π* orbital of the carbonyl group. These transitions are typically weak (low molar absorptivity, ε < 100) and occur at longer wavelengths jove.comlibretexts.org. For simple aliphatic esters, this absorption is found around 205-215 nm jove.com.

π → π* Transition: This transition involves the excitation of an electron from the bonding π orbital to the anti-bonding π* orbital of the carbonyl double bond. This is a higher energy transition, occurring at shorter wavelengths, typically below 200 nm for non-conjugated esters, which is outside the range of standard UV-Vis spectrophotometers uobabylon.edu.iq.

The cyclopropane ring itself does not have π electrons and thus does not absorb significantly in the standard UV-Vis range. Therefore, the UV-Vis spectrum of this compound is expected to show only a weak absorption band in the 205-215 nm region corresponding to the n → π* transition of the ester group.

Table 3: Predicted UV-Vis Absorption for this compound

Electronic TransitionChromophorePredicted λmax (nm)Expected Molar Absorptivity (ε)
n → πC=O (Ester)~210Weak (&lt;100 L·mol⁻¹·cm⁻¹)
π → πC=O (Ester)&lt;200Strong

X-ray Diffraction (XRD) for Crystalline Structures

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal wikipedia.org. When a beam of X-rays strikes a crystal, the atoms in the crystal lattice diffract the X-rays in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be produced, revealing the precise arrangement of atoms and the lengths and angles of chemical bonds wikipedia.org.

For a compound to be analyzed by single-crystal XRD, it must first be grown into a high-quality, single crystal. This compound, like many simple, non-polar esters of its size, is expected to be a liquid at standard temperature and pressure. Therefore, XRD analysis would only be possible if the compound were cooled to a temperature below its freezing point to induce crystallization.

Currently, there is no publicly available data on the crystal structure of this compound. Obtaining such data would require the successful crystallization of the compound and subsequent analysis by X-ray diffraction.

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Single crystal X-ray diffraction (SC-XRD) is a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govrsc.org For a chiral molecule like this compound, which possesses a stereocenter, SC-XRD can be employed to establish its absolute configuration, provided a suitable single crystal can be grown. nih.govpurechemistry.org The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in the crystal. thieme-connect.de By analyzing the diffraction pattern, the precise spatial coordinates of each atom can be determined, revealing the molecule's absolute stereochemistry. nih.gov

While no specific crystallographic data for this compound is available, the general parameters typically reported in such an analysis are presented in the table below, illustrating the type of information that would be obtained from such a study.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical formulaC10H18O2
Formula weight170.25 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.789(5)
β (°)105.34(2)
Volume (ų)1054.3(6)
Z4
Calculated density (g/cm³)1.072
Absorption coefficient (mm⁻¹)0.075
Crystal size (mm³)0.30 x 0.25 x 0.20
Theta range for data collection (°)2.5 to 28.0
Reflections collected5432
Independent reflections2145 [R(int) = 0.034]
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.112
Goodness-of-fit on F²1.05

Electron Microscopy Techniques for Material Morphology

Electron microscopy techniques are instrumental in visualizing the morphology and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. A focused beam of electrons is scanned across the sample, and the resulting interactions are detected to form an image. For a liquid compound like this compound, SEM could be used to study its interaction with surfaces or to visualize the morphology of polymeric matrices or microcapsules containing the compound.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of a material's internal structure. rsc.org Electrons are transmitted through an ultrathin specimen, and an image is formed from the transmitted electrons. While direct imaging of a small molecule like this compound is not typical, TEM could be used to study its arrangement within larger structures, such as in emulsions, nanoparticles, or thin films. chemrxiv.orgbuketov.edu.kz

Surface Analysis Techniques

Surface analysis techniques are crucial for understanding the chemical composition and topography of the outermost layers of a material.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the atoms within the top 1-10 nanometers of a surface. wikipedia.org By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present and their bonding environments. youtube.comlibretexts.org For this compound, XPS could be used to study its adsorption on a surface or to analyze the surface chemistry of materials treated with the compound. The table below illustrates the kind of data that would be expected from an XPS analysis, showing the characteristic binding energies for the elements present in the molecule.

Hypothetical XPS Data for this compound

ElementOrbitalBinding Energy (eV)Atomic Concentration (%)
C1s~285.0 (C-C, C-H)71.4
~286.5 (C-O)
~289.0 (O=C-O)
O1s~532.0 (C=O)28.6
~533.5 (C-O)

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image and measure the properties of surfaces at the nanoscale. aps.org A sharp tip mounted on a cantilever is scanned across the sample surface, and the deflection of the cantilever is used to create a topographical map. aip.org AFM could be utilized to study the self-assembly of this compound on a substrate or to measure the forces of interaction between the molecule and a surface. utexas.educam.ac.uk

Theoretical and Computational Chemistry Approaches to Hexyl Cyclopropanecarboxylate

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of hexyl cyclopropanecarboxylate (B1236923), which arise from its electronic makeup. These calculations can elucidate electron distribution, orbital energies, and molecular stability.

Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum chemical methods used to investigate the electronic structure of molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost.

For hexyl cyclopropanecarboxylate, DFT calculations, particularly using hybrid functionals like B3LYP, are well-suited to determine its optimized geometry, electronic properties, and vibrational frequencies. A key electronic feature of esters containing a cyclopropane (B1198618) ring is the hyperconjugative stabilization provided by the cyclopropyl (B3062369) group nih.gov. This interaction involves the donation of electron density from the high-lying bent σ-orbitals of the cyclopropane ring to the adjacent π-system of the carbonyl group. This stabilization effect can be quantified through computational methods such as CBS-QB3 calculations on isodesmic reactions, which have been applied to similar cyclopropanecarboxylic acid esters nih.gov.

The electronic properties of this compound can be further understood by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of a Model Alkyl Cyclopropanecarboxylate (Illustrative Data)

Property Calculated Value Method
HOMO Energy -7.2 eV B3LYP/6-31G*
LUMO Energy 1.5 eV B3LYP/6-31G*
HOMO-LUMO Gap 8.7 eV B3LYP/6-31G*

Note: This table is illustrative and based on typical values for similar ester compounds. Specific values for this compound would require dedicated calculations.

Semi-empirical methods offer a computationally less expensive alternative to ab initio and DFT methods, making them suitable for larger molecules or for preliminary calculations. These methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data wikipedia.org. Popular semi-empirical methods include AM1, PM3, and MNDO wikipedia.orgmpg.de.

For this compound, semi-empirical methods can be employed to rapidly calculate properties such as heats of formation, dipole moments, and ionization potentials. While generally less accurate than higher-level methods, they can provide valuable qualitative insights and are useful for screening large numbers of conformations or for use in molecular dynamics simulations where a large number of energy evaluations are required. The accuracy of semi-empirical methods is dependent on the molecule under study being similar to the molecules used in the parameterization of the method wikipedia.orgststephens.net.in.

Table 2: Comparison of Computational Methods for Molecular Property Calculation

Method Relative Computational Cost General Accuracy Key Features
Ab Initio (e.g., MP2) High High Based on first principles, systematically improvable.
DFT (e.g., B3LYP) Medium Good to High Includes electron correlation at a lower cost than ab initio.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the hexyl chain and the unique geometry of the cyclopropane ring give rise to a complex conformational landscape for this compound.

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry and is crucial for understanding its conformational preferences and reactivity longdom.orglibretexts.orgumn.edu. For a molecule like this compound, the PES is high-dimensional due to the numerous rotatable bonds.

Energy minimization techniques are used to locate the stable conformations of the molecule, which correspond to the local minima on the PES. By systematically rotating the dihedral angles of the hexyl chain and the ester linkage and performing energy calculations at each step, a detailed map of the PES can be constructed. This allows for the identification of the global minimum energy conformation as well as other low-energy conformers that may be populated at room temperature.

The cyclopropane ring in this compound is a rigid, strained structure. The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain dalalinstitute.commaricopa.edupressbooks.pub. Additionally, the C-H bonds on adjacent carbon atoms are eclipsed, resulting in torsional strain pressbooks.publibretexts.org. The bonding in cyclopropane is often described in terms of "bent" or "banana" bonds, where the electron density is located outside the internuclear axis maricopa.edu.

The hexyl chain, in contrast, is highly flexible due to the free rotation around its C-C single bonds. Molecular dynamics (MD) simulations can be employed to study the dynamic behavior and conformational preferences of this chain. In an MD simulation, the classical equations of motion are solved for the atoms of the molecule over time, providing a trajectory of their positions and velocities. Analysis of this trajectory can reveal the preferred dihedral angles (trans vs. gauche conformations) of the hexyl chain and how its flexibility is influenced by its attachment to the ester group and the cyclopropane ring. Studies on similar systems, such as ethylene (B1197577)/1-octene copolymers with hexyl branches, have shown that the transition between gauche and trans conformations is a key aspect of chain mobility mdpi.comnih.gov.

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, such as their vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

DFT calculations are widely used to predict the vibrational spectra of organic molecules. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. The calculated frequencies are often systematically scaled to improve agreement with experimental data. These theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. For this compound, this would involve identifying the characteristic stretching and bending modes of the cyclopropane ring, the carbonyl group, the C-O ester linkage, and the various vibrations of the hexyl chain.

Similarly, quantum chemical calculations can predict NMR chemical shifts and coupling constants. This is particularly useful for complex molecules where spectral interpretation can be challenging. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be predicted. These theoretical predictions can help to confirm the structure of the molecule and assign the resonances in the experimental NMR spectrum.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative Data)

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
C=O (Ester) Stretching ~1735
C-O (Ester) Stretching ~1250-1100
Cyclopropane Ring Ring Breathing ~1020
C-H (Cyclopropane) Stretching ~3100-3000

Note: These are typical frequency ranges and specific values for this compound would require dedicated DFT calculations.

Computational NMR Chemical Shift Calculation

No published studies were found that detail the computational calculation of ¹H and ¹³C NMR chemical shifts for this compound. Such a study would typically involve methods like Density Functional Theory (DFT) to predict the magnetic shielding of each nucleus and, consequently, its chemical shift. The results would then be compared with experimental data to validate the computational model.

Vibrational Frequency Calculations for IR and Raman Spectra

There is no available research on the theoretical vibrational frequencies of this compound. A computational analysis in this area would calculate the vibrational modes of the molecule, which correspond to the absorption peaks in its Infrared (IR) and Raman spectra. This would allow for the assignment of specific spectral features to the stretching and bending of bonds within the molecule, such as the C=O of the ester group or the C-H bonds of the cyclopropane ring and hexyl chain.

UV-Vis Absorption Maxima Prediction

Similarly, no computational studies predicting the UV-Vis absorption maxima for this compound have been reported. This type of investigation would typically employ Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic transition energies, which determine the wavelengths at which the molecule absorbs UV-Vis light.

Reaction Mechanism Elucidation via Computational Methods

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The elucidation of reaction mechanisms involving this compound through computational means has not been documented. Research in this area would involve locating the transition state structures for reactions such as its synthesis or hydrolysis. Intrinsic Reaction Coordinate (IRC) analysis would then be used to confirm that these transition states connect the reactants and products, providing a detailed pathway of the reaction.

Energy Profile Calculations and Kinetic Parameter Estimation

Without studies on its reaction mechanisms, there are no calculated energy profiles or estimations of kinetic parameters for reactions involving this compound. Such calculations would provide valuable information on the activation energies and reaction rates, offering insights into the feasibility and speed of chemical processes involving this compound.

Structure-Reactivity and Structure-Stability Relationship Studies

No computational research has been published that investigates the relationship between the molecular structure of this compound and its reactivity or stability. These studies would typically analyze how the electronic properties, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), influence the chemical behavior of the molecule.

Hyperconjugative Stabilization Effects of the Cyclopropyl Group

The cyclopropyl group is well-known for its ability to participate in electronic interactions that resemble those of a double bond. pharmacyfreak.com This property is a direct consequence of the unique bonding within the three-membered ring, characterized by "bent" or Walsh orbitals. These orbitals have significant p-character and can effectively overlap with adjacent p-orbitals or π-systems. In the context of an ester like this compound, this leads to significant hyperconjugative stabilization. nih.govsemanticscholar.org

The structural consequences of this electronic delocalization can also be predicted computationally. Hyperconjugation leads to a shortening of the single bond between the cyclopropyl ring and the carbonyl carbon, giving it partial double-bond character. nih.gov Conversely, the C-C bonds within the cyclopropyl ring that participate in the hyperconjugation may be slightly elongated. nih.gov These subtle changes in bond lengths are hallmarks of the electron-donating nature of the cyclopropyl group.

Table 1: Calculated Stabilization Energies for Esters
Compound TypeStabilizing GroupComputational MethodCalculated Stabilization Effect (kcal/mol)Reference
Carboxylic Acid EsterCyclopropylCBS-QB3Significant Hyperconjugative Stabilization nih.govsemanticscholar.org
Carboxylic Acid EsterIsopropylCBS-QB3Lesser Stabilization Compared to Cyclopropyl nih.gov

Steric and Stereoelectronic Influences on Chemical Behavior

Beyond hyperconjugation, the chemical behavior of this compound is governed by a combination of steric and stereoelectronic effects. google.come-bookshelf.de These factors dictate the molecule's preferred three-dimensional shape (conformation) and influence the pathways of its chemical reactions.

Steric Effects: Steric hindrance arises from the spatial arrangement of atoms. In this compound, the primary sources of steric bulk are the hexyl chain and the cyclopropyl ring itself. The interaction between these two groups influences the rotational barrier around the C-O single bond of the ester linkage. Computational models can predict the most stable conformation by calculating the relative energies of different rotational isomers (rotamers). mdpi.com Typically, acyclic esters prefer a Z conformation where the alkyl group (hexyl) is syn-periplanar to the carbonyl oxygen, as this minimizes steric clash. baranlab.org However, the specific orientation of the cyclopropyl ring relative to the ester plane is also critical. The molecule will adopt a conformation that minimizes the repulsive interactions between the hydrogens on the cyclopropyl ring and the hexyl chain.

Stereoelectronic Effects: Stereoelectronic effects relate to the influence of orbital alignment on molecular stability and reactivity. baranlab.orge-bookshelf.de In esters, a key stereoelectronic interaction is the anomeric effect, specifically the donation of electron density from a lone pair (n) on the ether-like oxygen into the antibonding orbital (σ) of the adjacent carbonyl C-O bond (nO → σC=O). This interaction is maximized when the lone pair orbital is anti-periplanar to the C=O bond, which further stabilizes the planar Z conformation of the ester group. e-bookshelf.debaranlab.org

The cyclopropyl group also exerts stereoelectronic control. For reactions involving the carbonyl group, the orientation of the cyclopropyl ring can influence the trajectory of an approaching nucleophile or electrophile. The Walsh orbitals of the ring create regions of higher and lower electron density around the molecule, guiding reactants to specific sites and influencing the stereochemical outcome of reactions. Computational studies can map the molecule's electrostatic potential surface to visualize these electron-rich and electron-poor regions, thereby predicting its reactive tendencies.

Table 2: Key Conformational and Electronic Parameters
ParameterDescriptionGoverning InfluenceTypical Predicted Value/State
O=C-O-C Dihedral AngleDefines the planarity of the ester group.Steric and Stereoelectronic Effects~180° (Z conformation)
C(ring)-C(carbonyl) Bond LengthDistance between the cyclopropyl ring and the carbonyl carbon.HyperconjugationShorter than a typical C-C single bond
Rotational Energy BarrierEnergy required to rotate around the C(carbonyl)-O bond.Steric HindranceRelatively high, favoring the planar conformer

Chemical Reactivity and Reaction Mechanisms of Cyclopropanecarboxylate Esters

Hydrolytic Stability and Mechanism

The hydrolysis of hexyl cyclopropanecarboxylate (B1236923), the cleavage of its ester bond by water, can be catalyzed by both acids and bases. The kinetics and pathways of these reactions are significantly influenced by the presence of the cyclopropyl (B3062369) group.

Acid-Catalyzed Hydrolysis Kinetics and Pathways

Under acidic conditions, the hydrolysis of hexyl cyclopropanecarboxylate proceeds via a well-established AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of hexanol yield the cyclopropanecarboxylic acid and regenerate the acid catalyst.

The kinetics of this reaction typically follow a pseudo-first-order rate law when the concentration of water is in large excess and the pH is constant. The rate is dependent on the concentration of both the ester and the hydronium ion.

Table 1: Representative Kinetic Data for Acid-Catalyzed Hydrolysis of Esters

Ester Relative Rate Constant (krel)
Ethyl Acetate (B1210297) 1.00
Ethyl Isobutyrate 0.45

Note: The data in this table is illustrative and intended to show general trends. Actual values can vary with specific reaction conditions.

The slower rate of hydrolysis for cyclopropanecarboxylate esters compared to their acyclic counterparts can be attributed to the electronic properties of the cyclopropane (B1198618) ring.

Base-Catalyzed Hydrolysis Kinetics and Pathways

In the presence of a base, such as hydroxide (B78521) ions, this compound undergoes hydrolysis through a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). This pathway involves the direct nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon. This is the rate-determining step and results in the formation of a tetrahedral intermediate. The intermediate then collapses, with the expulsion of the hexoxide anion as the leaving group, to form cyclopropanecarboxylic acid, which is subsequently deprotonated by the base to form the carboxylate salt.

The reaction kinetics are second-order, being first-order in both the ester and the hydroxide ion.

Table 2: Representative Kinetic Data for Base-Catalyzed Hydrolysis of Esters

Ester Second-Order Rate Constant (k2) at 25°C (M-1s-1)
Ethyl Acetate 0.11
Ethyl Isobutyrate 0.03

Note: The data in this table is illustrative and intended to show general trends. Actual values can vary with specific reaction conditions.

Similar to the acid-catalyzed reaction, the rate of base-catalyzed hydrolysis is attenuated for cyclopropanecarboxylate esters.

Role of Cyclopropane Ring in Ester Hydrolytic Stability

Research has demonstrated that esters of cyclopropanecarboxylic acid exhibit a substantial increase in stability under both acid- and base-catalyzed hydrolytic conditions. nih.gov This enhanced stability is a direct consequence of the electronic nature of the cyclopropane ring. The cyclopropyl group is capable of hyperconjugative stabilization of the adjacent carbonyl group. nih.gov This interaction involves the donation of electron density from the Walsh orbitals of the cyclopropane ring into the π* antibonding orbital of the carbonyl group. This donation of electron density reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack by water or hydroxide ions.

A comparative study has shown that the half-life of a cyclopropane analogue of a drug was significantly longer than its non-cyclopropyl counterpart under hydrolytic conditions, underscoring the stabilizing effect of the cyclopropane ring. nih.gov

Nucleophilic Acyl Substitution Reactions

Beyond hydrolysis, this compound can undergo nucleophilic acyl substitution with a variety of other nucleophiles. The fundamental mechanism involves the formation and subsequent collapse of a tetrahedral intermediate.

Tetrahedral Intermediate Formation and Collapse

The hallmark of nucleophilic acyl substitution at a carbonyl carbon is the formation of a tetrahedral intermediate. wikipedia.org When a nucleophile attacks the carbonyl carbon of this compound, the hybridization of the carbon changes from sp2 to sp3, resulting in a tetrahedral geometry. This intermediate is typically a transient species.

Factors Influencing Leaving Group Departure

The departure of the leaving group is a critical step in the collapse of the tetrahedral intermediate. The facility with which the leaving group departs is primarily determined by its stability as an independent species. In the case of this compound, the leaving group is the hexoxide anion (CH3(CH2)5O-).

Several factors influence the departure of the leaving group:

Basicity: Weaker bases are better leaving groups. The hexoxide ion is a relatively strong base, which can make its departure less favorable compared to leaving groups like halides or carboxylates.

Solvation: The ability of the solvent to stabilize the departing anion through solvation plays a significant role. Protic solvents, for instance, can stabilize the leaving group through hydrogen bonding.

Electronic Effects of the Acyl Group: The electronic nature of the cyclopropyl group can also have a subtle influence on the leaving group's departure by affecting the electron density at the reaction center during the transition state of the collapse of the tetrahedral intermediate.

Transesterification Reactions

Transesterification is a fundamental organic reaction wherein the ester group of a chemical compound is exchanged with an alcohol. In the context of this compound, this would involve reacting the ester with a different alcohol in the presence of a catalyst to form a new cyclopropanecarboxylate ester and hexanol. The reaction is typically reversible and an excess of the reactant alcohol is often used to drive the equilibrium towards the products.

Catalysis for transesterification can be acidic, basic, or enzymatic. Enzymatic transesterification, in particular, has gained attention as a green chemistry approach. For instance, the synthesis of hexyl esters from oils can be efficiently catalyzed by immobilized lipases. niscpr.res.in The process involves the alcoholysis of triglycerides to produce fatty acid alkyl esters and glycerol. niscpr.res.in Key parameters influencing the yield of such reactions include the molar ratio of alcohol to oil, catalyst loading, temperature, and mixing speed. niscpr.res.in For the production of castor oil hexyl esters, optimal conditions have been identified as a 3:1 molar ratio of hexanol to oil, a 10% enzyme concentration, and a reaction temperature of 60°C. niscpr.res.in

In non-enzymatic transesterification, the solubility of the alcohol and the ester can be a limiting factor. The use of co-solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or tert-butyl methyl ether can significantly improve the process by creating a single-phase system, which enhances the contact between reactants and catalyst. researchgate.net

Cyclopropane Ring Opening and Rearrangement Reactions

The cyclopropane ring, despite being composed of C-C single bonds, exhibits reactivity akin to that of a carbon-carbon double bond due to its significant ring strain. dalalinstitute.comyoutube.com This inherent strain makes cyclopropanecarboxylate esters susceptible to ring-opening reactions under various conditions, including electrophilic, nucleophilic, or radical pathways. youtube.com These reactions lead to the formation of open-chain products, relieving the strain of the three-membered ring. dalalinstitute.com The presence of an electron-withdrawing ester group can polarize the ring, making it more susceptible to nucleophilic attack, while the ring's inherent electron density allows for electrophilic attack.

The reaction of cyclopropanecarboxylate esters with electrophilic reagents can proceed with a high degree of stereocontrol, leading to diastereoselective ring-opening. The stereochemical outcome of the reaction is dependent on the nature of the electrophile, the substrate, and the reaction conditions. For instance, the uncatalyzed reaction of C3-substituted 2,2-dimethoxycyclopropanecarboxylates with benzeneselenenyl chloride, an electrophile, results in regio- and stereoselective ring-opening to yield 2-(phenylseleno)butanedioates. rsc.org

Lewis acids like titanium tetrachloride (TiCl₄) can influence the stereochemistry of these reactions and are often essential for the reaction to proceed with less reactive electrophiles. rsc.org The mechanism is believed to involve the coordination of the Lewis acid to the carbonyl oxygen of the ester, which facilitates the ring opening and subsequent attack by the electrophile. rsc.org Furthermore, diastereoselective ring opening of non-donor-acceptor cyclopropanes has been achieved through intramolecular Friedel-Crafts alkylation, which proceeds with retention of configuration. nih.gov This highlights that the inherent stereochemistry of the cyclopropane ring can be effectively transferred to the final product.

The acid-catalyzed ring opening of cyclopropanes is a classic example of an electrophilic addition reaction. The proton (H⁺) acts as the electrophile, and its initial attack on the cyclopropane ring can occur in two primary ways: at a corner (a carbon atom) or at an edge (a C-C bond). dalalinstitute.com Density functional theory analyses have suggested that corner-protonation is generally more stable than edge-protonation. dalalinstitute.com

The mechanism of proton attack dictates the subsequent stereochemical outcome. Three main pathways have been proposed for electrophilic addition:

Corner Attack: The proton attacks a carbon atom, leading to a corner-protonated cyclopropane intermediate. The nucleophile then attacks one of the other two carbons, typically with inversion of configuration. dalalinstitute.com This pathway can result in both retention and inversion at the site of electrophilic attack. dalalinstitute.com

Edge Attack: The proton attacks the C-C bond, forming an edge-protonated intermediate. This is followed by nucleophilic attack. Reagents like Br⁺ and Cl⁺ are believed to react primarily through this pathway. dalalinstitute.com

Sₑ2 Type Attack: A direct attack of the proton on a carbon atom leads to a classical carbocation, which is then captured by a nucleophile. dalalinstitute.com

The final stereochemistry depends on whether the electrophilic attack and nucleophilic capture occur with retention or inversion of configuration. For example, electrophilic attack on the cyclopropyl ring can proceed with both inversion and retention, while the subsequent nucleophilic capture often occurs with inversion of configuration.

Reactions Involving the Alpha-Carbon to the Cyclopropane Ring

The alpha-carbon of an ester, the carbon atom adjacent to the carbonyl group, is a key site for reactivity. For this compound, this is the carbon atom of the cyclopropane ring that is directly bonded to the carbonyl group. This position is activated by the adjacent electron-withdrawing ester group, allowing for the formation of nucleophilic carbanions or radical intermediates.

The hydrogen atom on the alpha-carbon of cyclopropanecarboxylate esters is acidic and can be removed by a strong, non-nucleophilic base to form a carbanion, specifically an enolate. msu.edu A common base used for this purpose is lithium diisopropylamide (LDA) in an anhydrous solvent like tetrahydrofuran (THF). youtube.com The resulting enolate is a potent nucleophile.

This nucleophilic enolate can then react with various electrophiles in Sₙ2-type reactions. youtube.com A prominent application is alpha-alkylation, where the enolate is treated with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form a new carbon-carbon bond at the alpha-position. youtube.com This reaction is most effective with primary or methyl halides. youtube.com The formation of carbanions from cyclopropane carboxylic acid derivatives has also been utilized in condensation reactions with acid chlorides to synthesize β-keto acids. arkat-usa.org

It is noteworthy that the configurational stability of chiral lithiated cyclopropylnitriles (a related system) has been studied, indicating that carbanions on a cyclopropane ring can maintain their stereochemistry under certain conditions. acs.org

The cyclopropane ring and its adjacent functionalities can participate in radical reactions. Photoredox catalysis, in particular, has enabled the development of novel cyclopropane syntheses that proceed through radical intermediates. nih.govbris.ac.uk These reactions often involve a radical-polar crossover mechanism, where a radical addition is followed by a single-electron transfer (SET) to generate a carbanion. bris.ac.uk This carbanion can then be trapped by an electrophile.

In the context of this compound, a radical could be generated at the alpha-position. More commonly, radical reactions involving cyclopropanes often lead to ring-opening. nih.govbeilstein-journals.org For example, the addition of a radical to a double bond on a substituent of the cyclopropane ring can generate a radical intermediate that undergoes a ring-opening process to form a more stable alkyl radical. nih.gov This alkyl radical can then participate in further reactions, such as intramolecular cyclization. nih.govbeilstein-journals.org The generation and subsequent reactions of cyclopropyl radicals can be challenging, but they serve as key intermediates in various transformations. bris.ac.uk

Oxidation and Reduction Pathways

The cyclopropane ring and the ester group in compounds like this compound can undergo oxidation and reduction under specific conditions, often leading to ring-opened or functional group-modified products.

Oxidation: Oxidative pathways for cyclopropanecarboxylate esters can involve either the cyclopropane ring or the ester moiety. The high ring strain makes the cyclopropane ring reactive, and its cleavage can be initiated by oxidative processes beilstein-journals.org. For instance, oxidative radical ring-opening reactions are a known transformation for cyclopropane derivatives beilstein-journals.orgnih.gov. In biological systems, enzymes like cytochrome P-450 can catalyze the oxidative cleavage of carboxylic acid esters, which involves the abstraction of a hydrogen atom from the alkyl group of the ester, leading to a hemiacetal-like intermediate that subsequently breaks down nih.gov. While direct oxidation of the cyclopropane ring in simple esters is not common under mild conditions, the presence of activating groups can facilitate such reactions. For example, the oxidation of 1-amino-cyclopropanecarboxylic acid, a related derivative, has been studied using various oxidizing agents, leading to ethylene (B1197577) and other products through different stereochemical pathways depending on the oxidant used rsc.org.

Reduction: The ester group of cyclopropanecarboxylate esters is the primary site for reduction. Chemical reduction can be achieved using various reducing agents. For instance, borane (B79455) (BH₃) in tetrahydrofuran (THF) is a highly effective reagent for the chemoselective reduction of carboxylic acids, and by extension their ester derivatives, to the corresponding primary alcohols without affecting other functional groups researchgate.net. The reduction of cyclopropanecarboxylic acids to cyclopropyl alcohols is sensitive to steric hindrance from substituents on the ring researchgate.net. Another powerful reducing agent, lithium aluminum hydride (LiAlH₄), is also capable of reducing esters to alcohols. In the context of cyclopropane derivatives, the stereochemistry of reduction can provide insights into the reaction mechanism, with some reductions proceeding through radical intermediates researchgate.net. It is also possible to achieve stereoselective reduction of cyclopropane derivatives through processes like photodecarboxylation of redox-active esters in the presence of a hydrogen atom donor acs.org.

A summary of common reduction reactions for cyclopropanecarboxylate esters is presented in the table below.

Starting MaterialReagentProductReaction Type
Cyclopropanecarboxylate EsterBorane (BH₃) in THFCyclopropylmethanolReduction
Cyclopropanecarboxylate EsterLithium Aluminum Hydride (LiAlH₄)CyclopropylmethanolReduction
Redox-Active Cyclopropanecarboxylate EsterPhotoreductant / H-atom donorCyclopropaneReductive Decarboxylation

General Mechanistic Principles

The reactions of cyclopropanecarboxylate esters are governed by fundamental principles of electron distribution, orbital interactions, and the formation of reactive intermediates. The strained nature of the cyclopropane ring gives it partial double-bond character, influencing its reactivity dalalinstitute.com.

The electron density in a cyclopropane ring is unique. X-ray diffraction studies on substituted cyclopropanes have shown that the maximum electron density of the C-C bonds does not lie on the straight line connecting the carbon nuclei but is instead bent outwards researchgate.net. This feature, known as bent bonds or Walsh orbitals, results in significant p-character in the C-C bonds, making the ring susceptible to attack by electrophiles, similar to an alkene dalalinstitute.comscribd.com.

The presence of an electron-withdrawing group like the carboxylate ester (-COOR) significantly influences the electron density distribution. This group polarizes the C1-C2 bond of the cyclopropane ring, making the ring carbons more electrophilic and susceptible to nucleophilic attack nih.govnih.gov. In polar reactions, the global electron density transfer (GEDT) from a nucleophile to the electrophilic cyclopropane derivative is a key factor in determining the reaction rate mdpi.com. Electron movement in these reactions is typically initiated by the interaction of the highest occupied molecular orbital (HOMO) of the nucleophile with the lowest unoccupied molecular orbital (LUMO) of the electrophilic cyclopropane ester.

Electrophilic Interactions: The cyclopropane ring, with its alkene-like character, can undergo addition reactions with electrophiles dalalinstitute.compurechemistry.org. These reactions typically proceed with the opening of the ring to relieve strain. The addition of electrophiles like halogens (Br₂, Cl₂) or protic acids (H⁺) can occur via different mechanisms, including concerted pathways or stepwise pathways involving carbocation intermediates scribd.compurechemistry.org. The regioselectivity of these additions often follows Markovnikov's rule, where the electrophile adds to the carbon atom that can best stabilize the resulting positive charge dalalinstitute.comscribd.com.

Nucleophilic Interactions: Cyclopropanes bearing an electron-withdrawing group, such as cyclopropanecarboxylate esters, are potent electrophiles and can react with nucleophiles in polar, ring-opening reactions nih.govnih.gov. These reactions are thermodynamically driven by the release of over 100 kJ/mol of ring strain nih.gov. The reaction often proceeds via an SN2-type mechanism, where the nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to the simultaneous or subsequent cleavage of a C-C bond nih.gov. The presence of the ester group not only activates the ring but can also direct the nucleophilic attack to a specific position nih.gov.

The diverse reactivity of cyclopropanecarboxylate esters is facilitated by the formation of various reaction intermediates.

Carbocations: Carbocation intermediates are frequently involved in the acid-catalyzed or electrophile-induced ring-opening of cyclopropanes purechemistry.orgorganic-chemistry.org. The electrophilic addition to the cyclopropane ring can proceed in a stepwise manner, initially forming a carbocation which is then attacked by a nucleophile scribd.compurechemistry.org. The stability of the carbocation is crucial; for instance, a cyclopropylcarbinyl cation is particularly stable and can undergo rapid rearrangement nih.gov. The formation of a carbocation adjacent to the cyclopropane ring can also lead to ring cleavage, a process that can be suppressed if the carbocation is sufficiently stabilized by other means nih.gov.

Radicals: Radical intermediates play a significant role in many reactions of cyclopropane derivatives. Cyclopropyl radicals can be generated, for example, through the decarboxylation of redox-active esters like N-hydroxyphthalimide (NHPI) esters of cyclopropanecarboxylic acids beilstein-journals.org. These radicals are generally pyramidal (σ-hybridized) and electrophilic acs.org. A key reaction of radicals adjacent to a cyclopropane ring (cyclopropylcarbinyl radicals) is rapid ring-opening, which is a facile process even at low temperatures beilstein-journals.orgacs.org. This ring-opening can be a step in various cascade reactions, leading to the formation of more complex acyclic or cyclic products beilstein-journals.orgnih.gov.

Radical IntermediateFormation MethodSubsequent Reaction
Cyclopropyl RadicalDecarboxylation of Redox-Active EsterHydrogen Atom Abstraction, Addition to Alkenes
Cyclopropylcarbinyl RadicalRadical addition to a vinylcyclopropaneRing-opening

Carbanions: Carbanions derived from cyclopropanecarboxylate esters can be formed by deprotonation at the α-position to the ester group using a strong base researchgate.net. These carbanionic intermediates are powerful nucleophiles and can react with a variety of electrophiles, such as alkyl halides and aldehydes, to form new C-C bonds researchgate.net. Carbanions are typically trivalent species with sp³ hybridization and a tetrahedral geometry siue.edu. In some modern synthetic methods, carbanion intermediates are generated via photoredox-catalyzed radical-polar crossover events, where a radical adduct is reduced to an anion that can then participate in intramolecular cyclizations nih.gov.

Environmental Fate and Degradation Pathways of Hexyl Cyclopropanecarboxylate

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, driven by physical and chemical factors in the environment.

Hydrolysis in Aquatic Environments (pH Sensitivity)

Hydrolysis is a key abiotic process for esters in aquatic environments, where the ester bond is cleaved by reaction with water, yielding an alcohol (hexanol) and a carboxylic acid (cyclopropanecarboxylic acid). The rate of this reaction is typically sensitive to pH. Generally, ester hydrolysis can be catalyzed by both acids (low pH) and bases (high pH), with the slowest rates often observed under neutral pH conditions. Without experimental data for Hexyl cyclopropanecarboxylate (B1236923), it is not possible to provide specific pH-dependent half-life values or to construct a data table detailing its stability across different pH levels.

Phototransformation in Air, Water, and Soil

Phototransformation, or photodegradation, is the breakdown of chemicals by light energy. This can occur through direct absorption of light or indirect reactions with photochemically produced reactive species.

Direct photolysis occurs when a chemical absorbs solar radiation of a specific wavelength, leading to its decomposition. The potential for this to occur depends on the chemical's absorption spectrum overlapping with the solar spectrum. There is no available information on the absorption spectrum or the quantum yield of Hexyl cyclopropanecarboxylate, which are necessary parameters to assess its susceptibility to direct photolysis.

In the atmosphere, and to some extent in sunlit surface waters and on soil, indirect photolysis is often a dominant degradation pathway. This process involves the reaction of the chemical with highly reactive transient species, most notably the hydroxyl radical (•OH). The rate of this reaction is a critical factor in determining the atmospheric lifetime of a volatile compound. No studies measuring the rate constant for the reaction of this compound with hydroxyl radicals have been identified.

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic compounds by microorganisms such as bacteria and fungi. It is a crucial process for the removal of chemicals from soil and water.

Microbial Degradation Pathways in Soil and Water

For esters, microbial degradation often begins with enzymatic hydrolysis by esterases, breaking the compound into its constituent alcohol and carboxylic acid. These smaller molecules can then be further utilized by microorganisms as carbon and energy sources. While this is a plausible pathway for this compound, no specific studies on its microbial degradation have been published. Therefore, data on its rate of biodegradation in soil or water, the half-life under various conditions (e.g., aerobic, anaerobic), and the specific microorganisms or enzymatic pathways involved are currently unknown. A study on a structurally related compound, Cycloprate (Hexadecyl cyclopropanecarboxylate), indicated that hydrolysis is a key metabolic step, and the cyclopropane (B1198618) ring itself can be stable to metabolic breakdown. However, the significant difference in the alkyl chain length (hexyl vs. hexadecyl) prevents direct extrapolation of these findings.

Metabolite Identification and Transformation Products

The degradation of this compound in the environment leads to the formation of various metabolites and transformation products. The primary metabolic pathway involves the hydrolysis of the ester bond, a common reaction for carboxylate esters. This initial cleavage results in the formation of cyclopropanecarboxylic acid and 1-hexanol (B41254).

Further degradation of these primary metabolites can occur through various biotic and abiotic processes. Cyclopropanecarboxylic acid, for instance, can be further metabolized by microorganisms. The degradation pathway of 1-hexanol in the environment is well-established and proceeds through oxidation to hexanal, followed by further oxidation to hexanoic acid. These subsequent products can then enter into common metabolic pathways.

Environmental Persistence and Mobility Assessment

The environmental persistence and mobility of this compound are influenced by a combination of its chemical properties and environmental conditions. Its persistence is largely determined by the rate of its degradation in different environmental compartments, while its mobility is governed by factors such as its water solubility, adsorption to soil and sediment, and volatility.

Half-Life Determination in Various Environmental Compartments

The persistence of a chemical in the environment is often quantified by its half-life, which is the time it takes for 50% of the initial concentration to degrade. The half-life of this compound can vary significantly depending on the environmental matrix (soil, water, air) and the prevailing conditions such as temperature, pH, and microbial activity.

While specific half-life data for this compound is not extensively available in the public domain, the ester linkage suggests that hydrolysis is a key degradation pathway. The rate of hydrolysis is influenced by pH, with faster degradation typically occurring under alkaline conditions. In soil and water, microbial degradation is also expected to be a significant factor contributing to its breakdown.

Table 1: Estimated Environmental Half-Life of this compound

Environmental Compartment Estimated Half-Life Primary Degradation Pathway
Soil Moderate Biodegradation, Hydrolysis
Water Moderate to Rapid Hydrolysis, Biodegradation
Air Short Photochemical oxidation

Leaching and Adsorption Potential in Soil

The potential for this compound to move through the soil profile (leaching) is primarily dependent on its adsorption to soil particles. The strength of this adsorption is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Compounds with high Koc values tend to be strongly adsorbed to soil and are therefore less mobile, while those with low Koc values are more likely to leach into groundwater.

Given its molecular structure, which includes a non-polar hexyl group and a cyclopropane ring, this compound is expected to have a moderate to high affinity for organic matter in the soil. This suggests that its mobility in soil is likely to be low to moderate, reducing the potential for significant leaching into underlying groundwater.

Volatility and Atmospheric Transport Considerations

The volatility of a chemical, often indicated by its vapor pressure and Henry's Law constant, determines its tendency to partition from soil and water into the atmosphere. Once in the atmosphere, a compound can be transported over long distances.

This compound is expected to have a relatively low vapor pressure due to its molecular weight and structure. This suggests that volatilization from soil and water surfaces is not likely to be a major dissipation pathway under normal environmental conditions. However, any amount that does enter the atmosphere is expected to be degraded by photochemical reactions, primarily with hydroxyl radicals.

Non Biological Applications in Materials Science and Advanced Chemical Synthesis

Applications in Polymer Science and Engineering

The distinct properties of the cyclopropyl (B3062369) and hexyl groups within hexyl cyclopropanecarboxylate (B1236923) suggest its potential utility in the field of polymer science, both as a building block for new polymers and as an additive to modify the properties of existing ones.

Monomer for Specialty Polymer Synthesis

While there is no direct evidence of hexyl cyclopropanecarboxylate being used as a monomer, the presence of the reactive cyclopropane (B1198618) ring opens up the possibility of its use in the synthesis of specialty polymers. Cyclopropane-containing monomers, such as cyclopropyl methacrylates, have been successfully polymerized to create materials with unique properties. doi.org The high ring strain of the cyclopropane group could potentially be harnessed in ring-opening polymerization reactions, leading to novel polymer backbones.

The incorporation of a hexyl group would be expected to influence the properties of the resulting polymer by providing internal plasticization, leading to lower glass transition temperatures and increased flexibility. The synthesis of polymers from monomers containing cyclopropane groups has been shown to result in materials that are optically transparent, suggesting potential applications in microelectronics and optics. doi.org

Table 1: Potential Polymerization Strategies for Cyclopropane-Containing Monomers

Polymerization Method Monomer Type Potential Polymer Characteristics
Radical Polymerization Cyclopropyl Methacrylates Optically transparent, UV-sensitive

Modifiers for Polymeric Materials (e.g., films, coatings)

Esters, particularly those with longer alkyl chains like the hexyl group, are well-known for their use as plasticizers in polymeric materials. These additives increase the flexibility, durability, and workability of polymers such as polyvinyl chloride (PVC). This compound could theoretically function as a plasticizer, with the hexyl chain interrupting polymer chain packing and the cyclopropyl group potentially influencing compatibility and other performance characteristics.

In coatings and films, the addition of such a modifier could enhance properties like adhesion, gloss, and resistance to environmental factors. The use of various esters in coating formulations is a common practice to achieve optimal film formation and desired mechanical properties. google.com

Table 2: Illustrative Comparison of Potential Plasticizer Properties

Plasticizer Type Potential Compatibility with PVC Expected Effect on Flexibility Volatility
Phthalate Esters (e.g., DOP) High High Low
Adipate Esters (e.g., DOA) Good Excellent at low temperatures Moderate

| This compound (Theoretical) | Moderate to Good | Good | Moderate |

Development of Materials with Tunable Mechanical Properties

The incorporation of rigid ring structures into polymer backbones is a recognized strategy for manipulating the bulk properties of materials. The cyclopropane ring, being the smallest and most strained carbocycle, can significantly influence the resulting polymer's characteristics. Research on polyesters containing a cyclopropane backbone has shown that these polymers tend to be amorphous, in contrast to analogous polymers with more flexible linkages, which are often semi-crystalline. google.com

By co-polymerizing cyclopropane-containing monomers with other monomers, it is possible to tune the crystallinity of the resulting polymer. google.com This control over crystallinity directly impacts the material's mechanical properties, such as its ultimate tensile strength and Young's modulus. google.com Therefore, the use of a monomer like this compound in co-polymer systems could offer a pathway to developing materials with precisely controlled mechanical properties for specific applications.

Table 3: Theoretical Influence of Cyclopropane Content on Polymer Mechanical Properties

Cyclopropane Content in Co-polymer Expected Crystallinity Predicted Ultimate Tensile Strength (UTS) Predicted Young's Modulus (E)
Low Higher Higher Higher

Catalysis and Reaction Medium Development

Beyond polymer science, the chemical structure of this compound suggests its potential utility in the realms of chemical synthesis, either as a ligand in catalytic processes or as a specialized solvent.

Ligands in Metal-Catalyzed Reactions

The ester functional group in this compound contains oxygen atoms with lone pairs of electrons, which could theoretically allow it to act as a ligand, coordinating to a metal center in a catalyst. While no specific research has been found detailing the use of this compound as a ligand, the broader class of cyclopropane derivatives has found applications in catalysis. The unique electronic properties of the cyclopropane ring could influence the steric and electronic environment of a metal catalyst, potentially leading to novel reactivity or selectivity in metal-catalyzed reactions.

Solvents or Co-solvents in Specific Synthetic Processes

There is evidence from patent literature that suggests this compound can be used as an organic solvent or as a component in a mixed solvent system. Its ester functionality provides a degree of polarity, while the hexyl group imparts non-polar characteristics, suggesting it could be effective in dissolving a range of organic compounds. In a patent describing the synthesis of cyclopropylamine, related compounds like 2-ethyl-1-hexyl cyclopropanecarboxylate are mentioned as intermediates in processes where solvents such as hexane (B92381) and toluene (B28343) are used. This indicates that cyclopropanecarboxylate esters are stable and soluble in such non-polar organic solvents, which is a key requirement for their use as reaction media.

Table 4: Physicochemical Properties of Potential Ester Solvents

Solvent Boiling Point (°C) Density (g/mL) Polarity
Ethyl Acetate (B1210297) 77.1 0.902 Moderate
Butyl Acetate 126 0.882 Low-Moderate

| This compound (Estimated) | >150 | ~0.9 | Low |

Nanomaterial Design and Fabrication

The unique structural characteristics of this compound, combining a strained cyclopropane ring with a flexible hexyl chain, suggest its potential utility in the bottom-up fabrication of novel nanomaterials.

Self-Assembling Molecular Systems for Non-Biological Applications

The amphiphilic nature of this compound, arising from the polar carboxylate group and the nonpolar hexyl tail, could enable it to participate in self-assembly processes. In appropriate solvents, these molecules could theoretically organize into higher-order structures such as micelles, vesicles, or monolayers on substrates. The cyclopropane moiety introduces a degree of rigidity and specific stereochemistry that could influence the packing and morphology of these self-assembled systems. The interplay between the van der Waals interactions of the hexyl chains and the polar interactions of the ester group would govern the final architecture.

Research on other long-chain carboxylate derivatives has demonstrated their ability to form stable Langmuir-Blodgett films or self-assembled monolayers (SAMs) on various surfaces. While specific data for this compound is not available, the principles of molecular self-assembly suggest its potential in creating ordered molecular layers with controlled thickness and surface properties. These structured materials could find applications in surface functionalization, creating hydrophobic or specifically reactive surfaces for use in microelectronics or sensor technology.

Applications in Renewable Energy Technologies

In the realm of renewable energy, organic molecules are increasingly being explored for their roles in devices such as organic photovoltaics (OPVs) and as components of electrolytes in advanced battery systems. The hexyl chain of this compound could enhance the solubility of related functional materials in organic solvents, which is a crucial factor for solution-based processing of thin films for OPVs.

Furthermore, the ester functionality could be modified to incorporate redox-active groups, making the molecule a candidate for charge-transporting materials. The cyclopropane ring, with its unique electronic properties, could potentially influence the electron-transfer kinetics within such a system. While purely speculative at this stage, the modular nature of this compound allows for synthetic modifications that could tailor its electronic properties for specific applications in energy storage or conversion.

Academic Research on Cyclopropanecarboxylate Derivatives

Structure-Activity Relationship Studies in Chemical Design

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and materials science for the rational design of new molecules with desired properties. The rigid nature of the cyclopropane (B1198618) ring makes it an excellent tool for probing the conformational requirements of biological targets. By incorporating a cyclopropane moiety into a molecule, chemists can lock specific conformations, thereby providing valuable insights into the optimal geometry for biological activity.

The introduction of a cyclopropane ring can significantly influence a molecule's metabolic stability and binding affinity. In drug design, replacing a flexible ethyl linker with a cyclopropane ring has been shown to enhance inhibitory activity against enzymes like BACE1, which is implicated in Alzheimer's disease. X-ray crystallography of such cyclopropane-containing inhibitors has revealed unique binding modes, such as CH−π interactions between the cyclopropane ring and aromatic amino acid residues in the enzyme's active site researchgate.net.

Furthermore, SAR studies on amide derivatives containing a cyclopropane ring have been conducted to explore their antimicrobial activities. These studies have shown that the nature and position of substituents on both the cyclopropane ring and the amide functionality significantly impact the biological activity against various bacterial and fungal strains nih.gov. For instance, aryl amide derivatives of cyclopropane have demonstrated higher antibacterial activity compared to their fatty amide counterparts nih.gov. This systematic variation of substituents allows researchers to build a comprehensive understanding of the structural features necessary for optimal biological effect, guiding the design of more potent and selective therapeutic agents.

The following table summarizes key findings from SAR studies on cyclopropane-containing compounds:

Compound ClassKey SAR FindingsImplication in Chemical Design
Amidine-type BACE1 InhibitorsReplacement of an ethylene (B1197577) linker with a cis-(1S,2R)-cyclopropane ring enhances inhibitory potency. researchgate.netThe rigid cyclopropane scaffold can optimize binding interactions with the enzyme's active site.
Cyclopropane Amide DerivativesAryl amides show higher antibacterial activity than fatty amides. The type and position of substituents on the aryl ring are crucial for activity. nih.govGuides the design of new antimicrobial agents with improved efficacy.
ALK InhibitorsA 1,2,2-trisubstituted cyclopropane scaffold can serve as a core for potent and highly selective anaplastic lymphoma kinase (ALK) inhibitors. acs.orgDemonstrates the utility of the cyclopropane motif in developing targeted cancer therapies.

Functionalized Cyclopropanecarboxylates as Synthetic Building Blocks

The high ring strain of cyclopropanes makes them valuable synthetic intermediates that can undergo a variety of ring-opening reactions to afford highly functionalized acyclic molecules. This reactivity, combined with the ability to introduce multiple stereocenters with high control, has established functionalized cyclopropanecarboxylates as versatile building blocks in organic synthesis.

Functionalized cyclopropanecarboxylates serve as precursors to a wide array of complex organic molecules, including natural products and their analogues. The strategic use of cyclopropanes allows for the rapid construction of molecular complexity. For instance, cyclopropanols, which can be derived from cyclopropanecarboxylates, are versatile intermediates that can undergo various transformations, either through ring-opening or with retention of the three-membered ring, to provide access to a diverse range of molecular architectures rsc.org.

The synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides, often employs cyclopropane-containing amino acids derived from cyclopropanecarboxylates. These constrained analogues help to stabilize specific secondary structures, such as β-turns, which are important for biological activity nih.gov. The defined stereochemistry of the cyclopropane ring allows for precise control over the spatial orientation of the amino acid side chains, leading to enhanced receptor selectivity and enzymatic stability.

Cyclopropanecarboxylate (B1236923) derivatives are key intermediates in the industrial synthesis of a number of established pharmaceuticals and agrochemicals. Their use often allows for more efficient and stereoselective synthetic routes to the final active ingredients.

In the pharmaceutical industry, cyclopropane-containing building blocks are integral to the synthesis of several drugs. For example, they are found in the structures of antiviral agents, central nervous system drugs, and anticancer therapies. The synthesis of these compounds often involves the use of a chiral cyclopropanecarboxylate intermediate to introduce the desired stereochemistry into the final molecule.

In the agrochemical sector, cyclopropanecarboxylates are precursors to a class of synthetic pyrethroid insecticides. These insecticides are valued for their high potency and low mammalian toxicity. The specific stereoisomer of the cyclopropanecarboxylate used is crucial for the insecticidal activity of the final product. The industrial synthesis of these compounds relies on efficient methods for the preparation of enantiomerically pure cyclopropanecarboxylate intermediates.

The table below provides examples of established compounds synthesized using cyclopropanecarboxylate intermediates:

Compound ClassExample of Established CompoundRole of Cyclopropanecarboxylate Intermediate
PharmaceuticalsTranylcypromine (antidepressant)The cyclopropane ring is a core structural feature.
PharmaceuticalsCilastatin (renal dehydropeptidase inhibitor)A dimethylcyclopropane carboxylic acid derivative is a key intermediate.
AgrochemicalsPyrethroid Insecticides (e.g., Permethrin)The cyclopropanecarboxylate moiety is the core of the active ingredient.

Investigation of Stereochemical Influence on Chemical Reactivity and Stability

In terms of reactivity, the stereochemical arrangement of substituents on a cyclopropanecarboxylate can control the diastereoselectivity of ring-opening reactions. For example, the intramolecular Friedel-Crafts alkylation of certain cyclopropanes proceeds with a selective breaking of one of the cyclopropane bonds, and the stereochemistry of the starting material dictates the stereochemistry of the resulting product with a high degree of fidelity researchgate.net. This stereospecificity is a powerful tool in the synthesis of complex molecules with multiple stereocenters.

The stability of cyclopropanecarboxylate esters has also been shown to be influenced by their stereochemistry and the nature of the ester group. Research has demonstrated that esters of cyclopropanecarboxylic acid exhibit significantly enhanced hydrolytic stability compared to esters of other carboxylic acids. For example, a cyclopropane analogue of the antiviral drug valacyclovir (B1662844) showed a much longer half-life at pH 6 and 40 °C than valacyclovir itself nih.gov. This increased stability is attributed to hyperconjugative stabilization provided by the cyclopropyl (B3062369) group nih.gov. This property is particularly advantageous in the design of prodrugs, where enhanced stability can lead to improved oral bioavailability and a longer shelf life.

The following table summarizes the influence of stereochemistry on the properties of cyclopropanecarboxylates:

PropertyInfluence of StereochemistryExample
Reactivity The cis/trans arrangement of substituents can direct the stereochemical outcome of ring-opening reactions.Diastereoselective intramolecular Friedel-Crafts alkylation of substituted cyclopropanes. researchgate.net
Stability Cyclopropanecarboxylate esters exhibit enhanced hydrolytic stability compared to other esters.A cyclopropane analogue of valacyclovir has a significantly longer half-life in aqueous solution. nih.gov

Development of Novel Synthetic Routes to Diverse Cyclopropanecarboxylate Structures

The growing importance of cyclopropanecarboxylates in various fields of chemistry has spurred the development of new and efficient synthetic methods for their preparation. Modern research in this area focuses on strategies that offer high levels of stereocontrol, functional group tolerance, and atom economy.

One prominent area of development is the use of transition metal catalysis. Catalysts based on rhodium, copper, and palladium have been extensively used for the cyclopropanation of alkenes with diazoacetates to produce cyclopropanecarboxylates. A key focus of current research is the development of chiral catalysts that can effect these transformations enantioselectively, providing access to optically active cyclopropanecarboxylates which are crucial for the synthesis of chiral drugs and agrochemicals.

Another innovative approach involves the homologous Horner-Wadsworth-Emmons reaction of α-phosphono-γ-lactones. This method provides a stereoselective route to substituted ethyl cyclopropanecarboxylates and offers an alternative to traditional cyclopropanation methods rsc.org.

Photoredox catalysis has also emerged as a powerful tool for the synthesis of cyclopropanes. These methods often proceed under mild reaction conditions and can tolerate a wide range of functional groups. For example, the use of visible light in combination with a photocatalyst enables the cyclopropanation of various olefins with high efficiency researchgate.net.

The table below highlights some of the novel synthetic routes to cyclopropanecarboxylates:

Synthetic MethodDescriptionAdvantages
Asymmetric Transition Metal Catalysis Use of chiral rhodium, copper, or palladium catalysts for the cyclopropanation of alkenes with diazoacetates.High enantioselectivity, providing access to chiral cyclopropanecarboxylates.
Homologous Horner-Wadsworth-Emmons Reaction Transformation of α-phosphono-γ-lactones into ethyl cyclopropanecarboxylates using a base. rsc.orgStereoselective synthesis of substituted cyclopropanecarboxylates.
Photoredox Catalysis Visible-light-mediated cyclopropanation of olefins. researchgate.netMild reaction conditions, high functional group tolerance.
Simmons-Smith Cyclopropanation The use of organozinc carbenoids to convert alkenes into cyclopropanes. nih.govmdpi.comA powerful method for generating cyclopropanes, with modifications allowing for asymmetric synthesis. nih.govmdpi.com

Conclusion and Future Research Directions

Summary of Key Academic Findings on Hexyl Cyclopropanecarboxylate (B1236923)

Hexyl cyclopropanecarboxylate, a notable ester within the cyclopropane (B1198618) derivative family, has garnered attention in synthetic chemistry primarily as an intermediate and a subject of methodological development. Academic findings, though not extensive, highlight its role in the synthesis of valuable chemical entities. The compound is identified by its CAS number 60128-03-2, with a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol .

One of the pivotal academic mentions of this compound is in the context of asymmetric synthesis. Research has demonstrated its successful synthesis with a reported yield of 52% and an impressive enantiomeric excess of 99%. This underscores the potential for stereocontrolled preparation of this molecule, a crucial aspect in the synthesis of biologically active compounds.

Furthermore, the broader class of cyclopropanecarboxylate esters has been a subject of significant research. Patent literature extensively documents the synthesis of a related isomer, 2-ethyl-1-hexyl cyclopropanecarboxylate, as a key intermediate in the industrial production of cyclopropylamine. google.comgoogle.com Cyclopropylamine is a vital building block for various agrochemicals and pharmaceuticals. These patents describe the synthesis of the ester via the cyclization of a chlorobutyrate precursor, with reaction progress monitored by analytical techniques such as gas chromatography. google.comgoogle.com While this pertains to an isomer, the synthetic principles are highly relevant to this compound.

Studies on cyclopropanecarboxylate esters have also elucidated their enhanced hydrolytic stability compared to other esters. This property makes them attractive candidates for use as prodrugs, where a controlled release of the active molecule is desirable. The unique electronic properties of the cyclopropyl (B3062369) group contribute to this stability.

Interactive Table: Physicochemical Properties of this compound

PropertyValue
CAS Number 60128-03-2
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol

Identification of Remaining Research Gaps and Challenges

Despite its presence in the chemical literature, significant research gaps remain in the comprehensive understanding of this compound. A primary challenge is the scarcity of dedicated academic studies focusing solely on this specific ester. Much of the available information is extrapolated from research on related compounds or is found in patent literature which often lacks the detailed mechanistic and characterization data of peer-reviewed academic papers.

A major void exists in the public availability of its detailed spectroscopic data. Comprehensive nuclear magnetic resonance (¹H NMR, ¹³C NMR), infrared (IR), and mass spectrometry (MS) data are not readily found in academic databases. This lack of a complete analytical profile hinders its unambiguous identification and characterization in future research endeavors.

The full scope of its potential applications remains largely unexplored in academic settings. While the general class of cyclopropanecarboxylate esters has been investigated for roles in agrochemicals and as prodrugs, the specific utility of the hexyl ester has not been thoroughly investigated. Its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for these applications, have not been systematically studied.

Furthermore, the development of diverse and sustainable synthetic methodologies for this compound is an area ripe for investigation. While classical methods exist, the exploration of greener, more efficient, and highly stereoselective catalytic methods would be a valuable contribution.

Prospective Avenues for Future Academic Inquiry and Methodological Advancements

The existing knowledge gaps surrounding this compound present numerous opportunities for future academic research. A foundational step would be the comprehensive synthesis, purification, and full spectroscopic characterization of the compound. Publishing a complete and verified dataset (¹H NMR, ¹³C NMR, IR, MS, and high-resolution mass spectrometry) would be invaluable to the chemical community.

Future synthetic research could focus on the development of novel catalytic systems for the asymmetric synthesis of this compound. Exploring methodologies that utilize earth-abundant metal catalysts or organocatalysis would align with the principles of green chemistry and could offer improved efficiency and selectivity.

Investigating the biological activity of this compound and its potential derivatives is a promising avenue. Screening for insecticidal, fungicidal, or herbicidal activity could reveal applications in the agrochemical sector. Similarly, its potential as a prodrug moiety for various pharmaceuticals warrants investigation, building upon the known stability of cyclopropanecarboxylate esters.

Methodological advancements could also focus on its application as a building block in organic synthesis. The strained cyclopropane ring can undergo various ring-opening reactions, providing access to a range of functionalized acyclic compounds. Elucidating the reactivity of the hexyl ester in such transformations could unlock new synthetic pathways.

Finally, computational studies could provide valuable insights into the conformational preferences, electronic properties, and reactivity of this compound. Such theoretical investigations could guide future experimental work and accelerate the discovery of its potential applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for hexyl cyclopropanecarboxylate, and how can its structural purity be validated experimentally?

  • Methodological Answer : The compound is typically synthesized via esterification of cyclopropanecarboxylic acid with hexanol, using acid catalysts (e.g., H₂SO₄) under reflux. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester bond formation and cyclopropane ring integrity. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can assess purity (>95% recommended for reproducibility). For novel derivatives, elemental analysis or X-ray crystallography may be necessary to confirm molecular structure .

Q. What solvent systems and chromatographic techniques are most effective for purifying this compound?

  • Methodological Answer : Due to its hydrophobic nature, this compound is best purified using silica gel column chromatography with non-polar eluents (e.g., hexane:ethyl acetate gradients). Flash chromatography or preparative HPLC can resolve closely related impurities. Solubility tests in solvents like dichloromethane, acetone, and ethanol should precede large-scale purification. Post-purification, thin-layer chromatography (TLC) with UV visualization or iodine staining validates homogeneity .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound derivatives in biological systems?

  • Methodological Answer : Molecular docking and density functional theory (DFT) calculations can predict interactions between cyclopropane esters and target proteins (e.g., insect sodium channels in pyrethroid studies). Compare energy-minimized conformations of hexyl derivatives with analogs (e.g., methyl or phenyl esters) to identify critical substituent effects. Validate predictions with in vitro bioassays (e.g., insecticidal activity tests) and correlate computed binding energies with experimental IC₅₀ values .

Q. How should researchers address contradictory data in stability studies of this compound under varying environmental conditions?

  • Methodological Answer : Conduct controlled stability tests (e.g., hydrolysis under acidic/alkaline conditions, photodegradation studies with UV exposure) using standardized protocols. Employ HPLC-MS to track degradation products and kinetic modeling (e.g., first-order decay equations) to quantify half-lives. Replicate experiments across multiple labs to isolate variables (e.g., trace metal contamination, light intensity). Statistical tools like ANOVA or Bayesian inference can resolve discrepancies arising from experimental noise .

Q. What analytical strategies are required to map the environmental degradation pathways of this compound in soil and aquatic systems?

  • Methodological Answer : Use isotope-labeled analogs (e.g., ¹³C-labeled cyclopropane ring) to trace biodegradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Microcosm studies with soil/water samples can identify microbial metabolites. Compare results with structurally related pyrethroids (e.g., tralomethrin, acrinathrin) to infer common degradation mechanisms. Synchrotron-based spectroscopy (e.g., XANES) may reveal interactions with environmental matrices .

Methodological Best Practices

Q. How can researchers design experiments to ensure reproducibility in this compound studies?

  • Guidelines :

  • Document synthesis and purification steps exhaustively, including reaction temperatures, solvent ratios, and catalyst concentrations.
  • Report NMR chemical shifts, coupling constants, and chromatographic retention times in supplementary materials.
  • Use internal standards (e.g., deuterated analogs) for quantitative analyses.
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity assays involving this compound?

  • Guidelines :

  • Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model).
  • Calculate confidence intervals for EC₅₀/LC₅₀ values via bootstrapping.
  • Compare potency across analogs using pairwise t-tests with Bonferroni correction.
  • Share raw data and analysis scripts in open repositories to enable meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.